molecular formula C26H23NO6 B6012784 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one

Cat. No.: B6012784
M. Wt: 445.5 g/mol
InChI Key: AUOVBYGSUACWHA-UHFFFAOYSA-N
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Description

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenyl groups and an oxazol-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization with an isocyanate to yield the oxazol-2(3H)-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxazol-2(3H)-one ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The methoxy groups and the oxazol-2(3H)-one ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its combination of methoxyphenyl groups and the oxazol-2(3H)-one ring makes it a versatile compound for further functionalization and study.

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-30-20-10-4-17(5-11-20)23(28)16-27-24(18-6-12-21(31-2)13-7-18)25(33-26(27)29)19-8-14-22(32-3)15-9-19/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOVBYGSUACWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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